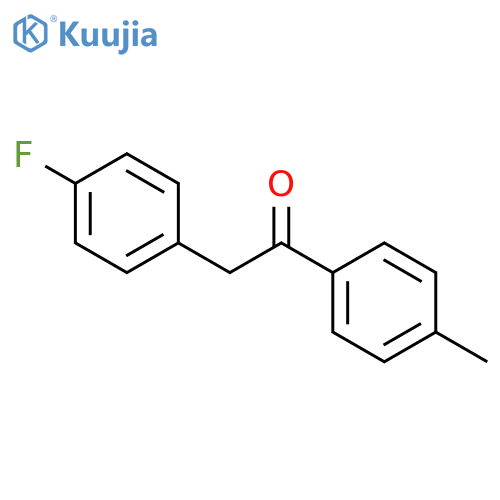

Cas no 191346-50-6 (2-(4-Fluorophenyl)-1-p-tolylethanone)

191346-50-6 structure

商品名:2-(4-Fluorophenyl)-1-p-tolylethanone

2-(4-Fluorophenyl)-1-p-tolylethanone 化学的及び物理的性質

名前と識別子

-

- Ethylidene,1-(4-fluorophenyl)-2-(4-methylphenyl)-2-oxo- (9CI)

- 2-(4-Fluorophenyl)-1-(4-methylphenyl)ethanone

- 2-(4-Fluorophenyl)-1-(p-tolyl)ethanone

- 2‐(4‐FLUOROPHENYL)‐1‐P‐TOLYL‐ETHANONE

- EN300-187046

- starbld0023243

- 191346-50-6

- 2-(4-Fluorophenyl)-1-p-tolyl-ethanone

- 2-(4-fluorophenyl)-1-p-tolylethanone

- 2-(4-Fluorophenyl)-1-(p-tolyl)ethan-1-one

- MFCD03788454

- 2-(4-fluorophenyl)-1-(4-methylphenyl)ethan-1-one

- 684270-36-8

- 2-(4-Fluorophenyl)-1-p-tolylethanone

-

- インチ: InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3

- InChIKey: ZVXZTZFHRJQQCQ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(CC(C2=CC=C(C)C=C2)=O)C=C1

計算された属性

- せいみつぶんしりょう: 228.09509

- どういたいしつりょう: 228.095

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- PSA: 17.07

2-(4-Fluorophenyl)-1-p-tolylethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AF14318-5g |

2-(4-Fluorophenyl)-1-p-tolyl-ethanone |

191346-50-6 | 97% | 5g |

$980.00 | 2024-04-20 | |

| TRC | F792070-25mg |

2-(4-Fluorophenyl)-1-p-tolylethanone |

191346-50-6 | 25mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F792070-250mg |

2-(4-Fluorophenyl)-1-p-tolylethanone |

191346-50-6 | 250mg |

$ 295.00 | 2022-06-04 | ||

| TRC | F792070-50mg |

2-(4-Fluorophenyl)-1-p-tolylethanone |

191346-50-6 | 50mg |

$ 70.00 | 2022-06-04 | ||

| A2B Chem LLC | AF14318-1g |

2-(4-Fluorophenyl)-1-p-tolyl-ethanone |

191346-50-6 | 97% | 1g |

$380.00 | 2024-04-20 |

2-(4-Fluorophenyl)-1-p-tolylethanone 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

191346-50-6 (2-(4-Fluorophenyl)-1-p-tolylethanone) 関連製品

- 347-84-2(1-(4-fluorophenyl)-2-phenylethan-1-one)

- 135306-45-5(3',5'-Difluoropropiophenone)

- 709-24-0(4'-Fluorovalerophenone)

- 347-90-0(2-(3-Fluorophenyl)acetophenone)

- 582-83-2(1-(4-Fluorophenyl)butan-1-one)

- 29114-66-7(4'-Fluorovalerophenone)

- 347-91-1(2-(4-Fluorophenyl)-1-phenylethanone)

- 40281-50-3(3’-Fluoro-2-phenylacetophenone)

- 579-39-5(1,2-Bis(4-fluorophenyl)ethane-1,2-dione)

- 456-03-1(4'-Fluoropropiophenone)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量